molecular formula C6H9NO B12708846 5-Ethyl-2-methyloxazole CAS No. 53833-29-7

5-Ethyl-2-methyloxazole

Cat. No.: B12708846
CAS No.: 53833-29-7
M. Wt: 111.14 g/mol
InChI Key: KVHQALCDTOJIBP-UHFFFAOYSA-N
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Description

5-Ethyl-2-methyloxazole is an organic compound belonging to the class of 2,5-disubstituted oxazoles. Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. This compound is characterized by its unique structure, which includes an ethyl group at the 5-position and a methyl group at the 2-position of the oxazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-methyloxazole can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor®. This method is performed at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods: Industrial production of this compound typically involves the use of flow synthesis techniques. These methods offer advantages such as improved safety profiles, higher yields, and reduced waste generation. The use of manganese dioxide as a heterogeneous reagent in flow processes has been shown to be effective for the synthesis of oxazoles .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2-methyloxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to participate in (3 + 2) cycloaddition reactions, where it acts as a dipolarophile in the presence of nitrile oxides .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methyloxazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors through non-covalent interactions, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Biological Activity

5-Ethyl-2-methyloxazole is a heterocyclic organic compound that has garnered attention for its potential biological activities. This compound features a five-membered oxazole ring, which includes both nitrogen and oxygen atoms, contributing to its unique chemical properties and biological interactions. Research has indicated that this compound may possess antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. The mechanism of action typically involves the compound's ability to interact with specific molecular targets within microbial cells, potentially inhibiting essential metabolic processes. For example, it has been noted that derivatives of oxazole compounds can effectively inhibit bacterial growth, indicating a promising avenue for developing new antibiotics.

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated that certain derivatives of this compound can inhibit the proliferation of various cancer cell lines. The antiproliferative effects are often linked to the compound's ability to induce cell cycle arrest and apoptosis in cancer cells. For instance, one study reported that specific oxazole derivatives caused significant G2/M phase arrest in cancer cell lines, suggesting a mechanism involving disruption of tubulin polymerization .

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors through non-covalent binding. This interaction can modulate various signaling pathways within cells, influencing processes such as cell growth and apoptosis. The specific molecular targets can vary based on the structural modifications of the compound, which can enhance or diminish its biological efficacy.

Table 1: Summary of Biological Activities

Activity Type Target Pathogen/Cell Line Effect Reference
AntimicrobialVarious BacteriaInhibition of growth
AnticancerHT-29 (colon cancer)G2/M phase arrest
AnticancerHeLa (cervical cancer)Induction of apoptosis

Table 2: Structure-Activity Relationship of Oxazole Derivatives

Compound Substituents IC50 (nM) Activity
This compoundEthyl at position 5Varies by cell lineModerate to high
4gm-fluoro-p-methoxyphenyl0.5–73.2High antiproliferative
4ip-ethoxyphenylVariesSignificant G2/M arrest

Case Study 1: Antimicrobial Efficacy

In a controlled study, various concentrations of this compound were tested against common bacterial strains. The results indicated that at higher concentrations, the compound effectively inhibited bacterial growth, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Inhibition

A series of experiments conducted on different cancer cell lines revealed that derivatives of this compound exhibited varying degrees of antiproliferative activity. Notably, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups. This finding underscores the importance of structural modifications in optimizing therapeutic efficacy .

Properties

CAS No.

53833-29-7

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

5-ethyl-2-methyl-1,3-oxazole

InChI

InChI=1S/C6H9NO/c1-3-6-4-7-5(2)8-6/h4H,3H2,1-2H3

InChI Key

KVHQALCDTOJIBP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(O1)C

Origin of Product

United States

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